molecular formula C23H37BN2O5 B577903 tert-Butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine-1-carboxylate CAS No. 1310404-00-2

tert-Butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine-1-carboxylate

Cat. No.: B577903
CAS No.: 1310404-00-2
M. Wt: 432.368
InChI Key: PGZDXKDNXDRWHV-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H37BN2O5 and its molecular weight is 432.368. The purity is usually 95%.
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Biological Activity

tert-Butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine-1-carboxylate (CAS No. 1310404-00-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₃₇H₆₈BNO₅. Its molecular weight is approximately 432.36 g/mol. The compound features a piperazine core substituted with a phenoxy group and a dioxaborolane moiety that contributes to its biological activity.

PropertyValue
Molecular FormulaC₃₇H₆₈BNO₅
Molecular Weight432.36 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Storage ConditionsStore in dry conditions at -20°C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the piperazine ring followed by the introduction of the dioxaborolane group. This process may require careful control of reaction conditions to ensure high yields and purity.

Biological Activity

Research has indicated that compounds containing dioxaborolane structures exhibit various biological activities. The specific biological activity of this compound has been investigated in several studies:

Anticancer Activity :
Studies have shown that similar compounds with dioxaborolane groups exhibit significant anticancer properties. For instance:

  • A derivative demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .
  • The compound was found to inhibit cell proliferation effectively while showing reduced toxicity towards normal cells .

Mechanism of Action :
The mechanism through which these compounds exert their effects often involves the inhibition of specific protein targets or pathways critical for cancer cell survival and proliferation. For example:

  • Inhibition of matrix metalloproteinases (MMPs), which are involved in tumor metastasis .

Case Studies :

  • In Vivo Studies : In a mouse model inoculated with MDA-MB-231 cells, treatment with related compounds resulted in reduced metastatic nodules compared to controls .
  • Pharmacodynamics : The pharmacodynamic effects observed suggest that these compounds could serve as potential therapeutic agents in cancer treatment due to their ability to target multiple pathways simultaneously .

Properties

IUPAC Name

tert-butyl 4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37BN2O5/c1-21(2,3)29-20(27)26-14-12-25(13-15-26)16-17-28-19-10-8-18(9-11-19)24-30-22(4,5)23(6,7)31-24/h8-11H,12-17H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZDXKDNXDRWHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679673
Record name tert-Butyl 4-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-00-2
Record name tert-Butyl 4-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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